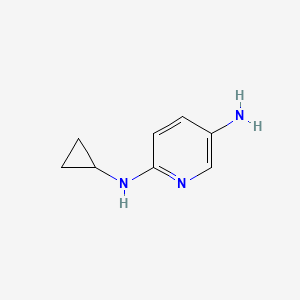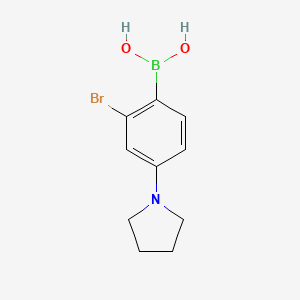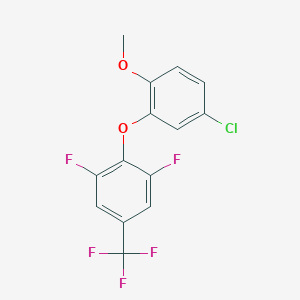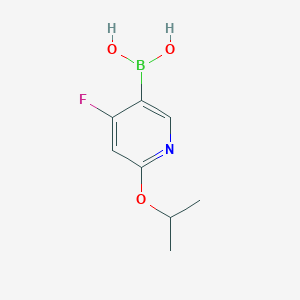
9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the xanthylium core: This step involves the condensation of appropriate aromatic aldehydes with amines under acidic conditions.
Introduction of functional groups:
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, followed by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye for various analytical techniques.
Biology: The compound can be used in cell imaging and as a marker for tracking biological processes.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride involves its interaction with specific molecular targets. The compound can bind to proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function. This interaction can activate or inhibit various cellular pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-3-carboxypropyl)dimethylsulfonium bromide
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
Compared to similar compounds, 9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C32H41ClN4O4 |
|---|---|
Molecular Weight |
581.1 g/mol |
IUPAC Name |
[9-[4-[3-carboxypropyl(ethyl)amino]-5-(dimethylamino)-2-methoxyphenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C32H40N4O4.ClH/c1-9-36(16-10-11-31(37)38)27-20-28(39-8)25(19-26(27)35(6)7)32-23-14-12-21(33(2)3)17-29(23)40-30-18-22(34(4)5)13-15-24(30)32;/h12-15,17-20H,9-11,16H2,1-8H3;1H |
InChI Key |
KYJFDSOXUCCEIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(=O)O)C1=C(C=C(C(=C1)OC)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)




![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)

![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
